4-Sulfophenyl isothiocyanate sodium salt monohydrate is a chemical compound with the molecular formula C₇H₆NNaO₄S₂ and a molecular weight of approximately 255.25 g/mol. It is characterized by the presence of a sulfonic acid group and an isothiocyanate functional group, which contribute to its reactivity and solubility properties. The compound appears as a white to light yellow solid and is soluble in water, making it suitable for various biological applications .
These reactions are significant in synthetic organic chemistry and can be utilized for developing new compounds with desired properties.
4-Sulfophenyl isothiocyanate sodium salt monohydrate exhibits notable biological activities:
These biological activities make it a valuable compound in pharmacological research and development.
The synthesis of 4-sulfophenyl isothiocyanate sodium salt monohydrate typically involves:
This method provides a straightforward approach to synthesizing this compound while ensuring high purity levels.
4-Sulfophenyl isothiocyanate sodium salt monohydrate has a range of applications:
These applications underline its importance in both academic research and industrial settings.
These interaction studies are crucial for understanding the compound's role in biological systems and its potential therapeutic applications.
Several compounds share structural similarities with 4-sulfophenyl isothiocyanate sodium salt monohydrate. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Phenyl isothiocyanate | Contains an isothiocyanate group | Known for its use in organic synthesis |
2-Mercaptoethylamine | Contains a thiol group | Acts as a reducing agent |
Benzyl isothiocyanate | Similar structure but lacks sulfonic acid functionality | Exhibits different reactivity patterns |
What sets 4-sulfophenyl isothiocyanate sodium salt monohydrate apart from these similar compounds is its dual functionality—both as a sulfonic acid derivative and an isothiocyanate. This unique combination enhances its solubility in aqueous solutions and broadens its applicability in biochemical assays and proteomics research. Its specific interactions with proteins and enzymes also highlight its potential as a targeted therapeutic agent, differentiating it from other related compounds.
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